p-Nitrophenyl benzenesulfonate
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Overview
Description
p-Nitrophenyl benzenesulfonate: is an organic compound that belongs to the class of aromatic sulfonates. It is characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to a benzenesulfonate group (-SO3). This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride.
Hydrolysis: The compound can also be synthesized through the hydrolysis of p-nitrophenyl benzenesulfonate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: p-Nitrophenyl benzenesulfonate undergoes both acid- and base-catalyzed hydrolysis.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Acidic Hydrolysis: Typically involves the use of strong acids like hydrochloric acid or sulfuric acid.
Basic Hydrolysis: Involves the use of strong bases like sodium hydroxide or potassium hydroxide.
Nucleophilic Substitution: Common nucleophiles include ethoxide ions, which can react with this compound in ethanol.
Major Products:
Hydrolysis Products: The major products of hydrolysis are p-nitrophenol and benzenesulfonic acid.
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Scientific Research Applications
Chemistry:
Analytical Chemistry: p-Nitrophenyl benzenesulfonate is used as a reagent in various analytical techniques to detect and quantify other compounds.
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of p-nitrophenyl benzenesulfonate primarily involves its ability to undergo nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by binding to specific enzymes and interfering with their activity. For example, it can inhibit human neutrophil elastase by mimicking the transition state of the enzyme’s natural substrate, thereby preventing the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
p-Nitrophenol: Shares the nitro group and phenyl ring but lacks the benzenesulfonate group.
Benzenesulfonic Acid: Contains the benzenesulfonate group but lacks the nitro group.
Uniqueness: p-Nitrophenyl benzenesulfonate is unique due to the presence of both the nitro group and the benzenesulfonate group, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
CAS No. |
3313-84-6 |
---|---|
Molecular Formula |
C12H9NO5S |
Molecular Weight |
279.27 g/mol |
IUPAC Name |
(4-nitrophenyl) benzenesulfonate |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H |
InChI Key |
KAHNIMUVMKNJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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